molecular formula C11H10N2S B13073481 3-[(1-Benzothiophen-7-yl)amino]propanenitrile

3-[(1-Benzothiophen-7-yl)amino]propanenitrile

Cat. No.: B13073481
M. Wt: 202.28 g/mol
InChI Key: RTSFGZZWRYNUBN-UHFFFAOYSA-N
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Description

3-[(1-Benzothiophen-7-yl)amino]propanenitrile is an organic compound featuring a benzothiophene moiety linked to a propanenitrile group via an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Benzothiophen-7-yl)amino]propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 1-benzothiophene, which is commercially available or can be synthesized from benzene and sulfur.

    Amination: The benzothiophene undergoes an amination reaction to introduce the amino group at the 7-position. This can be achieved using reagents such as ammonia or amines under catalytic conditions.

    Nitrile Introduction: The final step involves the introduction of the propanenitrile group. This can be done through a nucleophilic substitution reaction where the amino group reacts with a suitable nitrile precursor, such as acrylonitrile, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would likely employ continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Benzothiophen-7-yl)amino]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(1-Benzothiophen-7-yl)amino]propanenitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with specific electronic or optical properties, leveraging the unique characteristics of the benzothiophene moiety.

Mechanism of Action

The mechanism of action of 3-[(1-Benzothiophen-7-yl)amino]propanenitrile depends on its specific application:

    Biological Activity: The compound may interact with enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit kinases or other proteins involved in cell signaling pathways.

    Material Science: In materials applications, the compound’s electronic properties are exploited, such as its ability to conduct electricity or absorb light.

Comparison with Similar Compounds

Similar Compounds

    3-[(1-Benzofuran-7-yl)amino]propanenitrile: Similar structure but with an oxygen atom instead of sulfur.

    3-[(1-Benzothiazol-7-yl)amino]propanenitrile: Contains a benzothiazole ring instead of benzothiophene.

Uniqueness

3-[(1-Benzothiophen-7-yl)amino]propanenitrile is unique due to the presence of the sulfur atom in the benzothiophene ring, which imparts distinct electronic and steric properties compared to its oxygen or nitrogen analogs. This uniqueness can influence its reactivity and interactions in both chemical and biological contexts.

Properties

Molecular Formula

C11H10N2S

Molecular Weight

202.28 g/mol

IUPAC Name

3-(1-benzothiophen-7-ylamino)propanenitrile

InChI

InChI=1S/C11H10N2S/c12-6-2-7-13-10-4-1-3-9-5-8-14-11(9)10/h1,3-5,8,13H,2,7H2

InChI Key

RTSFGZZWRYNUBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NCCC#N)SC=C2

Origin of Product

United States

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